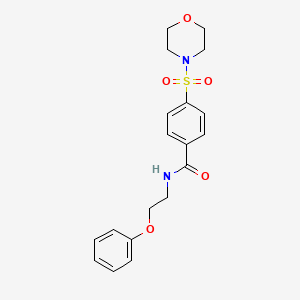
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide, also known as MESNA, is an organic compound used in various scientific research applications. It is a water-soluble compound with a molecular weight of 299.3 g/mol and a melting point of 74-76 °C. MESNA is an important tool in laboratory experiments due to its various biochemical and physiological effects.
Mecanismo De Acción
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide works by binding to the active site of an enzyme, preventing the enzyme from catalyzing a reaction. This binding can either be reversible or irreversible, depending on the specific enzyme. In the case of reversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be removed from the enzyme by a competing substrate or inhibitor, allowing the enzyme to resume its catalytic activity. In the case of irreversible binding, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is permanently bound to the enzyme, preventing it from catalyzing any reaction.
Biochemical and Physiological Effects
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has several advantages in lab experiments. It is water-soluble, making it easy to use in aqueous solutions. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is not always effective in inhibiting enzymes, and it can also have toxic effects in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide in scientific research. For example, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on metabolic pathways, as well as their effects on cell signaling pathways. Additionally, it could be used to study the effects of drugs on specific enzymes, such as cytochrome P450 enzymes. Furthermore, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used to study the effects of drugs on inflammation and cancer. Finally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide could be used in combination with other compounds to create new drugs with improved efficacy and safety.
Métodos De Síntesis
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide can be synthesized by a two-step process. The first step involves the reaction of morpholine-4-sulfonic acid with 2-phenoxyethanol in the presence of a base catalyst to form 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide. The second step involves the reaction of the benzamide with a base catalyst to form the final product, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide.
Aplicaciones Científicas De Investigación
4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a protective group in peptide synthesis. It is also used in the study of enzyme-catalyzed reactions, such as the study of the effects of inhibitors on enzyme activity. Additionally, 4-(morpholine-4-sulfonyl)-N-(2-phenoxyethyl)benzamide is used in the study of the pharmacological effects of drugs, as well as in the study of the metabolic pathways of drugs.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(20-10-13-26-17-4-2-1-3-5-17)16-6-8-18(9-7-16)27(23,24)21-11-14-25-15-12-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAADYIGUUYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-phenoxyethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548821.png)
![1-{[(3-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548829.png)
![3-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B6548841.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B6548854.png)
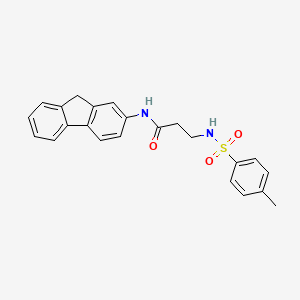
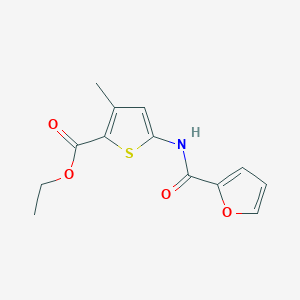
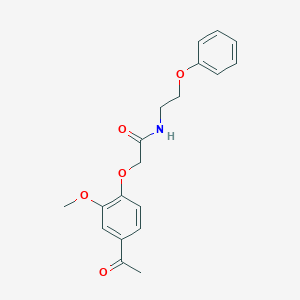

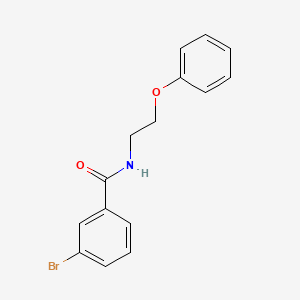
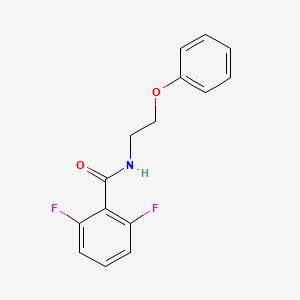
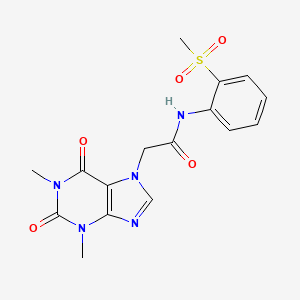

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)
